Synthetic Utility in Kinase Inhibitor Programs: A Scaffold for SAR Studies
The 5-bromo-4-cyclopropylpyrimidine scaffold enables structure-activity relationship (SAR) exploration for kinase inhibition. A study on a series of pyrimidine analogs containing a cyclopropyl moiety demonstrated that this scaffold, on average, inhibited 2.7 kinases at a concentration of 1 μM . This highlights its effectiveness as a starting point for developing selective kinase inhibitors. While the target compound itself is an intermediate, its derivatives show promising activity against specific kinases; for instance, 5-bromo-N-cyclopropylpyrimidin-4-amine (CAS 1521487-83-1) is noted for its potential in this area . The presence of the 5-bromo group is critical as studies have shown that modifications at this position on the pyrimidine core can significantly impact selectivity and potency against specific kinases .
| Evidence Dimension | Average number of kinases inhibited |
|---|---|
| Target Compound Data | N/A (target compound is an intermediate) |
| Comparator Or Baseline | Cyclopropyl-containing pyrimidine analogs (class-level): 2.7 kinases at 1 μM |
| Quantified Difference | N/A |
| Conditions | In vitro kinase inhibition assay panel at 1 μM concentration |
Why This Matters
This validates the scaffold's utility in medicinal chemistry, confirming its value as a strategic building block for programs targeting kinases.
